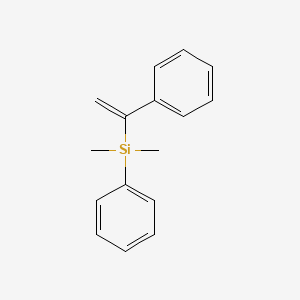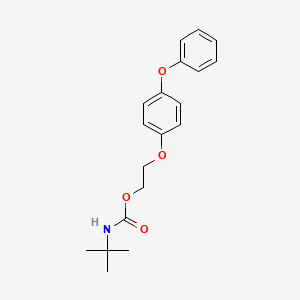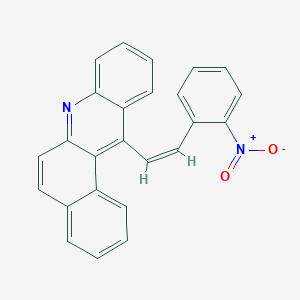
Benzo(b)pyrene-6,12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)pyrene-6,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a hydroxylated form of benzo(b)pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in environmental pollution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)pyrene-6,12-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.
Hydrolysis: Following the formation of epoxides, hydrolysis can be employed to convert these intermediates into diols.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Benzo(b)pyrene-6,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol into other hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Quinones: Formed through oxidation.
Hydrocarbon Derivatives: Formed through reduction.
Substituted Aromatics: Formed through electrophilic substitution.
科学的研究の応用
Benzo(b)pyrene-6,12-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in environmental monitoring to assess pollution levels and the presence of PAHs in various samples.
作用機序
The mechanism of action of benzo(b)pyrene-6,12-diol involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which convert it into diol epoxides that can interact with DNA and other cellular components.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(e)pyrene: A less common isomer of benzo(a)pyrene.
Cyclopentapyrenes: Related compounds with similar structures.
Dibenzopyrenes: Another class of PAHs with multiple fused rings.
Uniqueness
Benzo(b)pyrene-6,12-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the behavior of hydroxylated PAHs and their potential health effects.
特性
CAS番号 |
63148-08-3 |
|---|---|
分子式 |
C20H12O2 |
分子量 |
284.3 g/mol |
IUPAC名 |
benzo[b]pyrene-6,12-diol |
InChI |
InChI=1S/C20H12O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10,21-22H |
InChIキー |
FLRFEERYOMEBKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=CC=C5)C(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
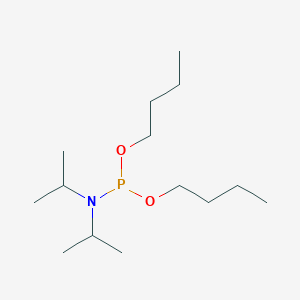

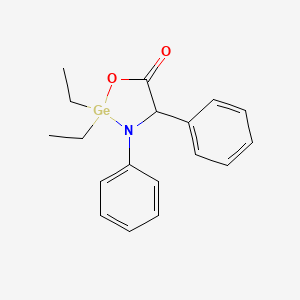
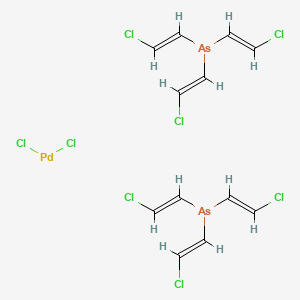

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

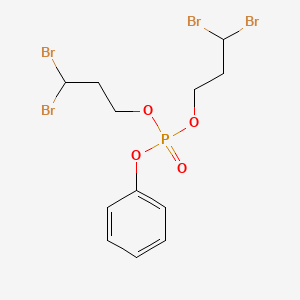

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
